

# Spectroscopic and Mechanistic Insights into Rubiadin 1-methyl ether: A Technical Overview

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## Compound of Interest

Compound Name: *Rubiadin 1-methyl ether*

Cat. No.: *B014640*

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## Introduction

**Rubiadin 1-methyl ether**, a naturally occurring anthraquinone, has garnered significant interest within the scientific community due to its diverse pharmacological activities. Primarily isolated from medicinal plants such as *Morinda officinalis* and *Rubia cordifolia*, this compound has demonstrated potential as an anti-inflammatory, anti-osteoporotic, and antifungal agent.[1][2][3] This technical guide provides a comprehensive overview of the spectroscopic data for **Rubiadin 1-methyl ether**, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, alongside a detailed examination of its mechanism of action in key signaling pathways.

## Physicochemical Properties

- Molecular Formula:  $C_{16}H_{12}O_4$ [4]
- Molecular Weight: 268.26 g/mol [4]
- IUPAC Name: 3-hydroxy-1-methoxy-2-methylantracene-9,10-dione
- Appearance: Yellow needles

## Spectroscopic Data

The structural elucidation of **Rubiadin 1-methyl ether** is heavily reliant on modern spectroscopic techniques. The following tables summarize the key NMR and MS data reported in the literature.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: <sup>1</sup>H NMR Spectroscopic Data of **Rubiadin 1-methyl ether**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment	Solvent	Reference
2.18	s	3H	-CH <sub>3</sub> (at C-2)	Acetone-d <sub>6</sub>	
3.82	s	3H	-OCH <sub>3</sub> (at C-1)	Acetone-d <sub>6</sub>	
7.52	s	1H	H-4	Acetone-d <sub>6</sub>	
7.85-7.89	m	2H	H-6, H-7	Acetone-d <sub>6</sub>	
8.10-8.13	m	2H	H-5, H-8	Acetone-d <sub>6</sub>	

Table 2: <sup>13</sup>C NMR Spectroscopic Data of **Rubiadin 1-methyl ether**

Chemical Shift ( $\delta$ ) ppm	Assignment	Solvent	Reference
9.4	-CH <sub>3</sub> (at C-2)	Acetone-d <sub>6</sub>	
60.9	-OCH <sub>3</sub> (at C-1)	Acetone-d <sub>6</sub>	
109.3	C-4	Acetone-d <sub>6</sub>	
118.5	C-9a	Acetone-d <sub>6</sub>	
125.9	C-5	Acetone-d <sub>6</sub>	
126.1	C-2	Acetone-d <sub>6</sub>	
126.6	C-8	Acetone-d <sub>6</sub>	
133.1	C-8a	Acetone-d <sub>6</sub>	
133.7	C-6	Acetone-d <sub>6</sub>	
134.5	C-7	Acetone-d <sub>6</sub>	
134.7	C-10a	Acetone-d <sub>6</sub>	
135.2	C-4a	Acetone-d <sub>6</sub>	
160.7	C-1	Acetone-d <sub>6</sub>	
161.6	C-3	Acetone-d <sub>6</sub>	
180.6	C-9	Acetone-d <sub>6</sub>	
182.8	C-10	Acetone-d <sub>6</sub>	

## Mass Spectrometry (MS)

Table 3: Mass Spectrometry Data of **Rubiadin 1-methyl ether**

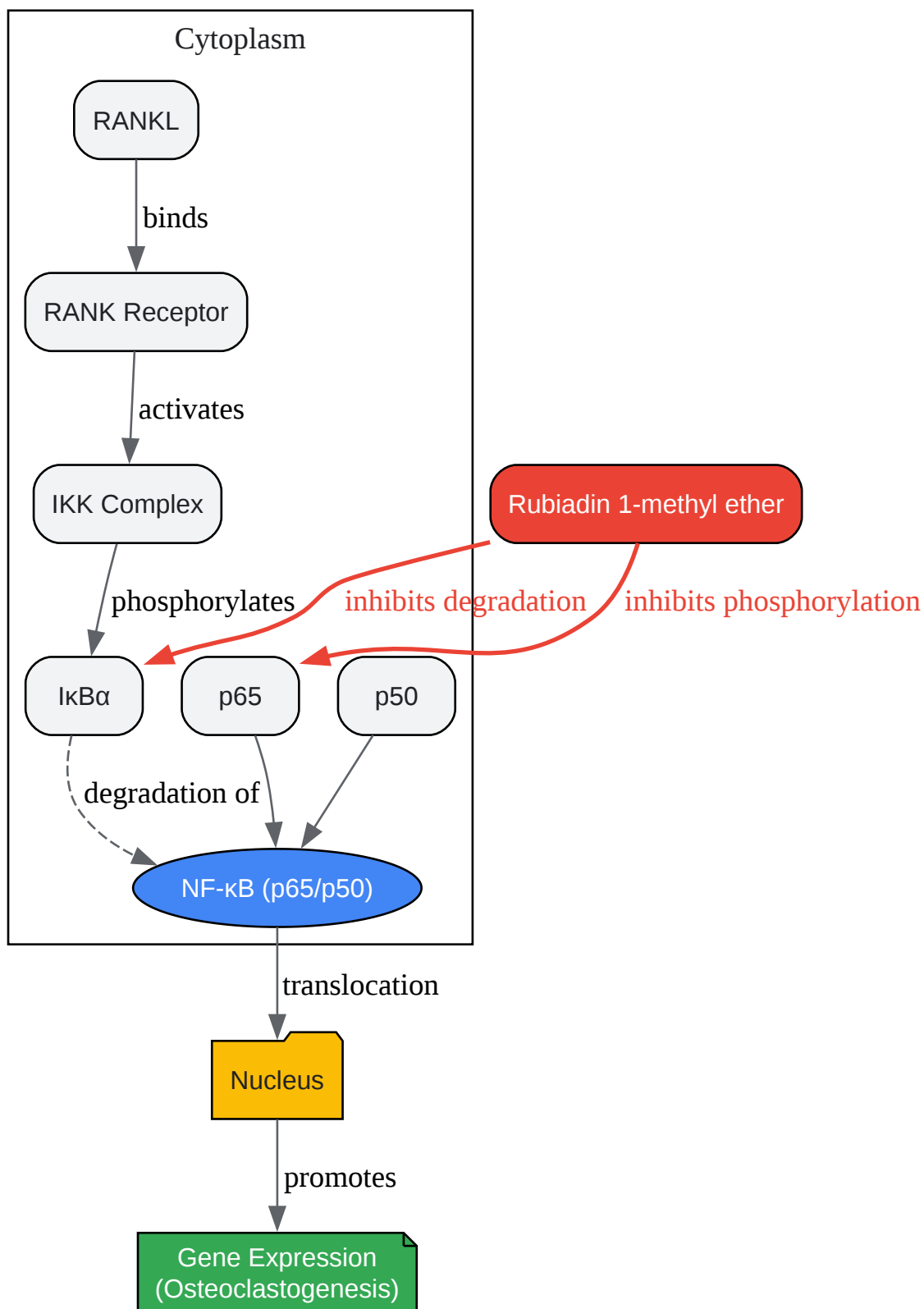
m/z	Relative Intensity (%)	Ion	Technique	Reference
268	100	[M] <sup>+</sup>	EI-MS	
253	40	EI-MS		
239	25	EI-MS		
222	12	EI-MS		
165	13	EI-MS		
152	22	EI-MS		

## Experimental Protocols

The spectroscopic data presented above are typically acquired through a series of well-defined experimental procedures. While specific parameters may vary between laboratories, the following outlines a general methodology for the isolation and characterization of **Rubiadin 1-methyl ether**.

### Isolation of Rubiadin 1-methyl ether

A common method for the isolation of **Rubiadin 1-methyl ether** involves solvent extraction from plant material, followed by chromatographic purification.



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